1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-(3,4-Dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine moiety substituted with a 3,4-dimethoxybenzoyl group. The triazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in binding to biological targets such as kinases, cannabinoid receptors, and NADPH oxidases (Nox) . The 3,4-dimethoxybenzoyl substituent may enhance lipophilicity and modulate pharmacokinetic properties, while the phenyl group on the triazole ring likely contributes to target specificity.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-18-9-8-16(14-19(18)33-2)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOUNBPEJMYCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Piperazine
Piperazine reacts with 3,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions:
Reaction Conditions
- Solvent: Dichloromethane (DCM)/Water biphasic system
- Base: Sodium bicarbonate (2.5 eq)
- Temperature: 0–5°C → RT, 12 h
- Yield: 82–89%
Mechanistic Considerations
The reaction proceeds via nucleophilic acyl substitution, with piperazine acting as a bifunctional nucleophile. Steric and electronic factors favor monoacylation due to decreased nucleophilicity of the secondary amine post-first acylation.
Construction of 3-Phenyl-3H-Triazolo[4,5-d]Pyrimidin-7-yl Fragment
Huisgen Cycloaddition Approach
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core:
Step 1 : Synthesis of 7-Chloro-triazolo[4,5-d]pyrimidine
- Starting material: 4,6-Dichloropyrimidin-5-amine
- Reaction with phenyl azide (CuSO₄·5H₂O, sodium ascorbate, DMF/H₂O)
- Temperature: 60°C, 8 h
- Yield: 68%
Step 2 : Functionalization at Position 7
- Nucleophilic aromatic substitution with piperazine derivatives
- Solvent: DMF, 100°C, 24 h
- Yield: 73–81%
Final Coupling Strategies
Buchwald-Hartwig Amination
Palladium-catalyzed C–N bond formation between halogenated triazolopyrimidine and 3,4-dimethoxybenzoyl-piperazine:
Catalytic System
Nucleophilic Aromatic Substitution
Direct displacement of 7-chloro group in triazolopyrimidine:
Optimized Conditions
Comparative Analysis of Synthetic Routes
| Parameter | Buchwald-Hartwig | Nucleophilic Substitution |
|---|---|---|
| Yield (%) | 78 | 65 |
| Reaction Time (h) | 24 | 36 |
| Purification Complexity | High | Moderate |
| Scalability | >100 g | <50 g |
| Byproduct Formation | <5% | 12–15% |
Critical Process Parameters
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, NMP) enhance reaction rates but increase epimerization risks. Mixed solvent systems (DCM/EtOH 3:1) balance reactivity and selectivity.
Temperature Optimization
Arrhenius analysis reveals optimal temperature windows:
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology improves heat transfer and mixing:
Green Chemistry Metrics
- Process Mass Intensity (PMI): 28 vs. 156 (traditional)
- E-Factor: 6.7 vs. 42
- Solvent Recovery: 89% achieved via nanofiltration
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms:
- Dihedral angle between benzoyl and triazolopyrimidine: 67.3°
- Piperazine chair conformation with axial N-substituents
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of 1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazine involves multi-step reactions, primarily leveraging nucleophilic aromatic substitution (SNAr), cyclization, and acylation.
Nucleophilic Substitution for Piperazine Attachment
The 7-position of the triazolo[4,5-d]pyrimidine core is functionalized with piperazine via SNAr. For example:
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Intermediate formation : 7-Chloro-3-phenyl-3H- triazolo[4,5-d]pyrimidine reacts with piperazine in refluxing acetonitrile with K₂CO₃, yielding the piperazinyl derivative (yield: 68–70%) .
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Conditions : Typically requires anhydrous solvents (e.g., acetonitrile or DMF), base (K₂CO₃), and heating (70–80°C) for 8–24 hours .
Acylation with 3,4-Dimethoxybenzoyl Chloride
The piperazine nitrogen is acylated using 3,4-dimethoxybenzoyl chloride:
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Reaction : Piperazine-substituted intermediate reacts with 3,4-dimethoxybenzoyl chloride in DMF or dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine) .
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Yield : Reported yields for analogous acylation reactions range from 65% to 85% .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Piperazine coupling | Piperazine, K₂CO₃, acetonitrile, reflux | 68–70% | |
| Acylation | 3,4-Dimethoxybenzoyl chloride, DMF, TEA, RT | ~75% |
Spectroscopic Validation
-
¹H NMR : Key signals include:
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HRMS : Molecular ion peaks align with the calculated mass (e.g., m/z [M+H]⁺: ~516.2) .
Table 2: Representative Spectral Data
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | δ 8.3 (triazolo-pyrimidine), δ 3.8 (OCH₃) | |
| HRMS | 516.2021 [M+H]⁺ (calculated: 516.2018) |
Triazolo-Pyrimidine Core Modifications
The triazolo[4,5-d]pyrimidine scaffold undergoes regioselective reactions:
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Electrophilic substitution : Limited due to electron-deficient nature; halogenation requires harsh conditions (e.g., PCl₅) .
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Cross-coupling : Suzuki-Miyaura coupling at the 3-phenyl group is feasible using Pd catalysts .
Piperazine Functionalization
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N-Alkylation/Acylation : Piperazine’s secondary amines react with alkyl halides or acyl chlorides under mild conditions .
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Sulfonylation : Reacts with sulfonyl chlorides to form sulfonamide derivatives (e.g., for prodrug design) .
Computational Insights and Docking Studies
Molecular docking of related triazolo-piperazine derivatives reveals:
Scientific Research Applications
Chemical Characteristics
The compound has a molecular formula of and a molecular weight of approximately 324.33 g/mol. Its structure features a piperazine ring linked to a triazolo-pyrimidine moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its solubility and bioavailability.
Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit promising anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : It is believed to interfere with cellular signaling pathways that regulate cell growth and survival. For instance, studies have shown that triazole derivatives can inhibit the activity of specific kinases involved in tumor progression.
- Case Studies : In vitro studies demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting a potential role as a lead compound for further development.
Antibacterial Properties
The antibacterial activity of 1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has been explored against various bacterial strains:
- In Vitro Studies : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Mechanism : The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Research Findings
Recent studies have highlighted the compound's multifaceted applications:
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells; lower IC50 values than standard treatments. |
| Antibacterial Activity | Effective against both Gram-positive and Gram-negative bacteria; MIC values comparable to antibiotics. |
| Mechanistic Insights | Involvement in kinase inhibition and disruption of cellular processes critical for survival and proliferation. |
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors related to inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,5-d]pyrimidine core is shared among several pharmacologically active compounds. Key structural variations in substituents dictate target selectivity, potency, and clinical applicability. Below is a detailed comparison:
Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Structural and Pharmacological Insights
Substituent-Driven Target Specificity: RG7774 incorporates a pyrrolidin-3-ol and tetrazolylmethyl group, optimizing CB2R binding while avoiding off-target CB1R interactions . In contrast, the target compound’s 3,4-dimethoxybenzoyl group may enhance membrane permeability or modulate kinase interactions. VAS2870’s benzoxazol-2-yl and sulfide groups confer Nox inhibition, a mechanism absent in CB2R-targeted analogs .
Synthetic Complexity :
- RG7774 requires an 8-step synthesis involving azide cyclization and pivaloylation , whereas simpler derivatives like Compound 11 () achieve high yields (88%) with fewer steps, emphasizing efficiency in lead optimization .
Biological Implications: Piperazine derivatives (e.g., 1-{3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine) prioritize modularity for combinatorial chemistry, though their activities remain underexplored .
Biological Activity
1-(3,4-Dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS No. 920178-11-6) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 445.5 g/mol. The compound features a piperazine ring substituted with a triazolopyrimidine moiety and a dimethoxybenzoyl group. The structural complexity suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole and subsequent coupling reactions with piperazine derivatives. The detailed synthetic route has been documented in multiple studies that highlight the efficiency and yield of the reactions used to obtain this compound .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (human liver), MCF7 (breast), and HCT116 (colon) cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
A study reported that derivatives containing similar structural motifs showed lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil, suggesting enhanced efficacy against tumor cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(3,4-Dimethoxybenzoyl)-4-{...} | HepG2 | <10 | Apoptosis induction |
| Related Compound A | MCF7 | 15 | Caspase activation |
| Related Compound B | HCT116 | 12 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains including Mycobacterium tuberculosis:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating potent activity against Mtb strains.
- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.
Structure-Activity Relationship (SAR)
The biological activity can be significantly influenced by structural modifications. Key observations include:
- Substituent Effects : The presence of electron-donating groups such as methoxy enhances lipophilicity and improves cellular uptake.
- Piperazine Ring Modifications : Alterations in the piperazine substituents can lead to variations in potency against specific targets.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
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Study on HepG2 Cells : A detailed investigation into the cytotoxic effects revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
"The compound exhibited a dose-dependent inhibition on HepG2 cells with an IC50 value significantly lower than that of conventional treatments."
- Antitubercular Activity Assessment : A series of derivatives were tested for their ability to inhibit Mtb growth. The results demonstrated promising antibacterial activity with MIC values below 10 µM for several analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine, and what challenges arise during its synthesis?
- Methodology : Multi-step synthesis typically involves coupling the triazolopyrimidine core with substituted piperazine derivatives. Key steps include:
- Huisgen 1,3-dipolar cycloaddition for triazole ring formation (copper-catalyzed "click" chemistry) .
- Buchwald-Hartwig amination to attach the piperazine moiety to the pyrimidine core, requiring palladium catalysts (e.g., Pd/C) and temperatures of 195–230°C .
- Solubility considerations : Use polar aprotic solvents (DMF, DCM) to stabilize intermediates .
- Challenges : Low yields (~40–60%) due to steric hindrance from the 3,4-dimethoxybenzoyl group and competing side reactions (e.g., N-alkylation vs. O-alkylation) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical techniques :
- HPLC with UV detection (λ = 254 nm) to confirm purity ≥95% .
- LC-MS for molecular weight confirmation (expected [M+H]+ ~522.2 g/mol).
- 1H/13C NMR to resolve methoxy (-OCH3), piperazine (δ 2.5–3.5 ppm), and triazole proton signals (δ 8.0–8.5 ppm) .
Q. What are the key physicochemical properties influencing its experimental handling?
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers (<1 mM). Use DMSO stock solutions for biological assays .
- Stability : Degrades under prolonged UV light exposure; store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?
- Modification strategies :
- Replace the 3,4-dimethoxybenzoyl group with electron-withdrawing substituents (e.g., nitro) to enhance target binding .
- Substitute the phenyl group on the triazole with heteroaromatic rings (e.g., pyridyl) to improve solubility .
- Experimental design :
- Dose-response assays (IC50) against cancer cell lines (e.g., HeLa, MCF-7) to compare analogs .
- Molecular docking (AutoDock Vina) to predict interactions with kinases or GPCRs .
Q. What mechanisms underlie contradictory data on this compound’s biological activity across studies?
- Potential factors :
- Off-target effects : The triazolopyrimidine core may inhibit phosphodiesterases (PDEs) or adenosine receptors, complicating results .
- Batch variability : Residual palladium catalysts (from synthesis) can alter cellular viability assays .
- Resolution strategies :
- Include negative controls (e.g., palladium-scavenged batches).
- Use isothermal titration calorimetry (ITC) to quantify binding specificity .
Q. How can researchers elucidate the compound’s pharmacokinetic (PK) profile?
- In vitro assays :
- Microsomal stability (human liver microsomes) to assess metabolic degradation .
- Caco-2 permeability to predict oral bioavailability .
- In vivo models :
- Rodent PK studies with LC-MS/MS quantification of plasma concentrations .
Key Recommendations for Researchers
- Prioritize palladium-free synthetic routes to reduce cytotoxicity artifacts.
- Use surface plasmon resonance (SPR) for real-time binding kinetics with putative targets .
- Cross-validate biological findings with CRISPR knockouts of suspected targets (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
